

2-Chloro-6-isopropylpyridine-3-boronic acid

CAS number

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Compound of Interest

Compound Name: 2-Chloro-6-isopropylpyridine-3-boronic acid

Cat. No.: B1591771

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An In-depth Technical Guide to **2-Chloro-6-isopropylpyridine-3-boronic acid**

Official Designation: **2-Chloro-6-isopropylpyridine-3-boronic acid** CAS Number: 1003043-37-5

Introduction

2-Chloro-6-isopropylpyridine-3-boronic acid is a specialized heterocyclic organic compound that has emerged as a significant building block in modern synthetic chemistry. Its structure, featuring a pyridine ring substituted with a chloro group, an isopropyl group, and a boronic acid moiety, makes it a highly versatile reagent. The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the construction of carbon-carbon bonds.^{[1][2][3]}

This guide, prepared from the perspective of a senior application scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview. We will delve into its physicochemical properties, outline a robust synthetic pathway, and provide detailed protocols for its principal application, emphasizing the mechanistic rationale behind the experimental choices to ensure reproducibility and success. The strategic placement of the substituents on the pyridine core allows for precise molecular engineering; the boronic acid group serves as the reactive handle for coupling, while the chloro and isopropyl groups modulate the electronic and steric properties of the molecule, offering vectors for further functionalization or for tuning interactions with biological targets.^[2]

Physicochemical Properties

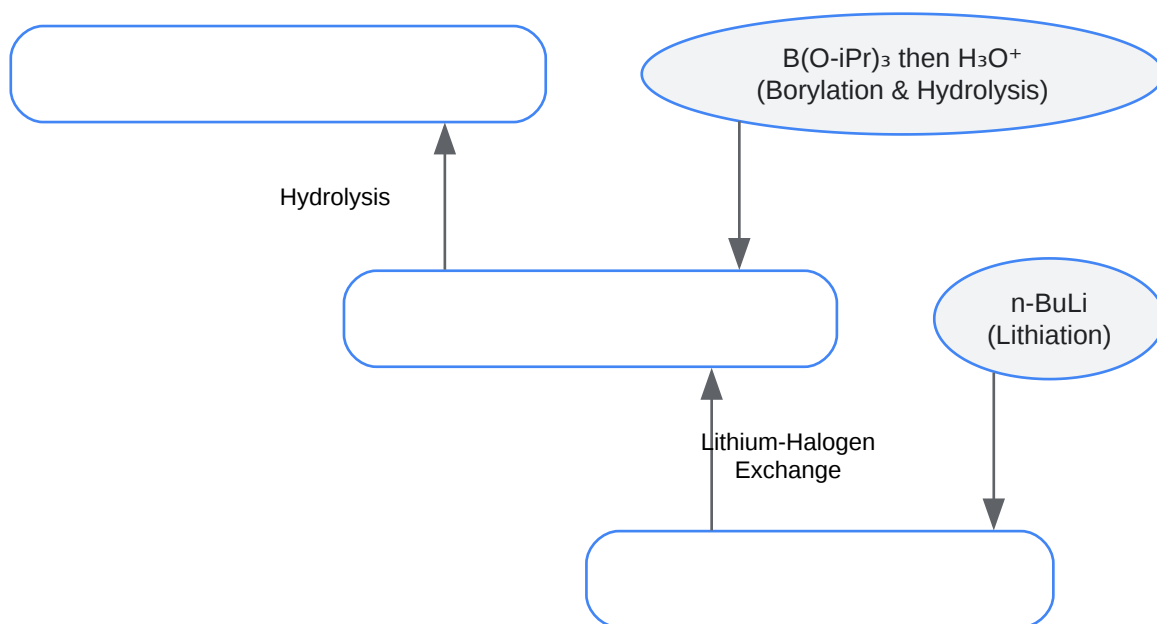
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key characteristics of **2-Chloro-6-isopropylpyridine-3-boronic acid** are summarized below.

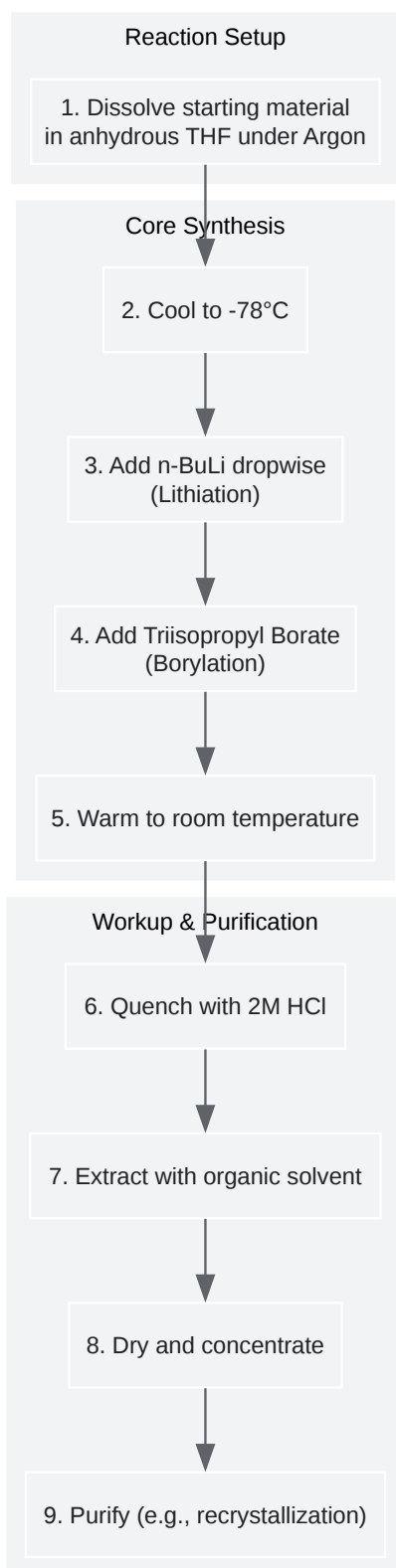
Property	Value	Source(s)
CAS Number	1003043-37-5	[4] [5] [6] [7]
Molecular Formula	C ₈ H ₁₁ BClNO ₂	[4] [5]
Molecular Weight	199.44 g/mol	[4] [6]
Appearance	Typically an off-white to white solid	N/A
Storage Temperature	2-8°C	[6]
Solubility	Soluble in many common organic solvents such as tetrahydrofuran (THF), but may exhibit lower solubility in others. [1] Its precursor, 2-chloro-6-isopropylpyridine, is noted to be soluble in ethanol and ether. [8]	N/A

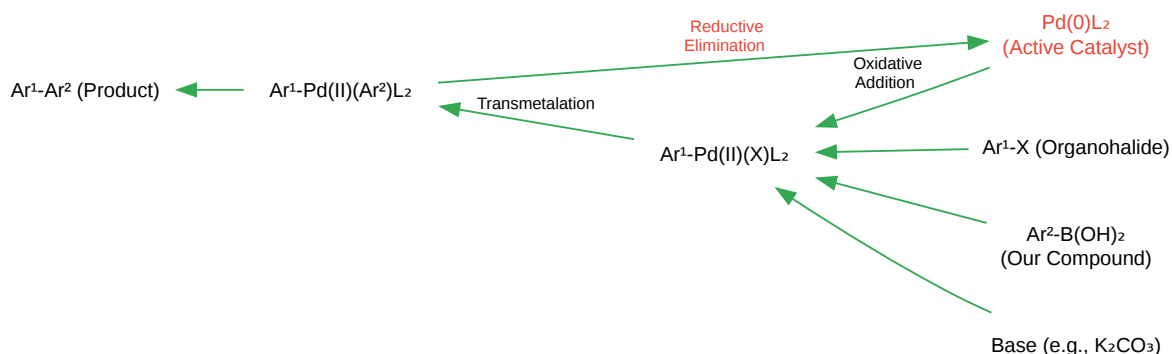
Stability and Handling: Boronic acids are known to be susceptible to certain degradation pathways. They can undergo trimerization via dehydration to form boroxines, a process that is often reversible upon addition of water. More critically, they can be prone to protodeboronation, especially under harsh basic or acidic conditions, which results in the cleavage of the C-B bond.[\[1\]](#)[\[9\]](#) Therefore, for optimal stability and reactivity, **2-Chloro-6-isopropylpyridine-3-boronic acid** should be stored in a cool, dry, and inert environment.[\[1\]](#)[\[6\]](#) For applications requiring exceptional stability, conversion to a more robust boronate ester, such as a pinacol ester, is a common and effective strategy.[\[1\]](#)

Synthesis Pathway: Lithiation-Borylation

The preparation of **2-Chloro-6-isopropylpyridine-3-boronic acid** is most reliably achieved via a regioselective lithiation-borylation sequence. This method is a staple in organometallic chemistry for the synthesis of aryl and heteroaryl boronic acids.^{[10][11]} The logical precursor for this synthesis is a dihalogenated pyridine, such as 2-chloro-3-bromo-6-isopropylpyridine, where the difference in halogen reactivity can be exploited.







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